5'-Amino-5'-deoxyadenosine
Overview
Description
5’-Amino-5’-deoxyadenosine (NH2dAdo; Nsc 238990) is a purine nucleoside analog . It is an analogue of adenosine where the 5’-hydroxy group has been replaced by an amino group . It is also known as an inhibitor of adenosine kinase .
Molecular Structure Analysis
The molecular formula of 5’-Amino-5’-deoxyadenosine is C10H14N6O3 . It has an average mass of 266.257 Da and a monoisotopic mass of 266.112732 Da . The structure includes 4 of 4 defined stereocentres .
Physical And Chemical Properties Analysis
5’-Amino-5’-deoxyadenosine has a density of 2.1±0.1 g/cm3, a boiling point of 647.6±65.0 °C at 760 mmHg, and a flash point of 345.4±34.3 °C . It has 9 H bond acceptors, 6 H bond donors, and 2 freely rotating bonds . Its solubility in DMSO is 200 mg/mL (ultrasonic) .
Scientific Research Applications
Application in DNA Methylation Research
- Summary of the Application: 5’-Amino-5’-deoxyadenosine is used as a SAM (S-adenosyl-methionine) analogue in the study of DNA methylation. In this context, it has been used to investigate the deamination of cytosine to uracil by the SssI DNA Methyltransferase .
- Methods of Application: The enzyme SssI DNA Methyltransferase was shown to be able to catalyze the deamination of cytosine to uracil in the absence of SAM. The rate of this reaction can be increased by the SAM analogue 5’-amino-5’-deoxyadenosine .
- Results or Outcomes: The study found that the rate of cytosine-to-uracil deamination mediated by M.SssI in the presence of 5’-amino-5’-deoxyadenosine was at least 100-fold higher than the rate of C5-methylcytosine-to-thymine conversion .
Application in Antitumor Activity
- Summary of the Application: 5’-Amino-5’-deoxyadenosine is a purine nucleoside analog that has demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies .
- Results or Outcomes: While the specific outcomes can vary depending on the study, the general consensus is that 5’-Amino-5’-deoxyadenosine has demonstrated promising antitumor activity in preclinical studies .
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGUDGNTHCZHI-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-5'-deoxyadenosine | |
CAS RN |
14365-44-7 | |
Record name | 5'-Amino-5'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014365447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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